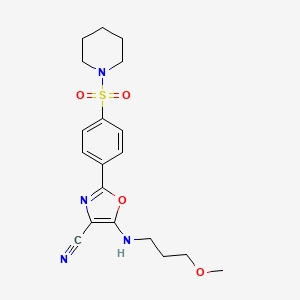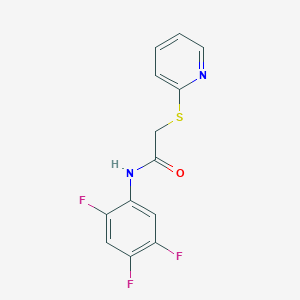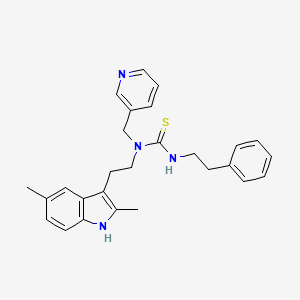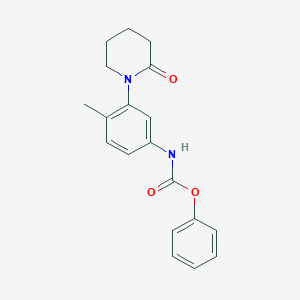
Phenyl (4-methyl-3-(2-oxopiperidin-1-yl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl (4-methyl-3-(2-oxopiperidin-1-yl)phenyl)carbamate, also known as PHCCC, is a synthetic compound that has gained attention in the scientific community due to its potential as a modulator of glutamate receptors.
Aplicaciones Científicas De Investigación
Antimitotic Agents and Biological Systems
Carbamates have been studied for their antimitotic properties, with research detailing the synthesis of chiral isomers and their activity in biological systems. For instance, the S- and R-isomers of a particular carbamate were found to be active, with the S-isomer showing greater potency. This illustrates the importance of stereochemistry in the biological activity of carbamates (C. Temple & G. Rener, 1992).
Synthesis and Transformations
Carbamates serve as intermediates in the synthesis of various heterocyclic compounds. Research has detailed the oxidation and condensation reactions of methyl [4-(oxoacetyl)phenyl]carbamate, leading to the formation of compounds with potential applications in medicinal chemistry (A. V. Velikorodov & E. Shustova, 2017).
Chemical Analysis and Determination
Studies on carbamates like 2-(1,3-dioxolan-2-yl)-phenyl-N-methyl-carbamate have developed methods for hydrolysis and specific determination in reaction mixtures, highlighting the analytical chemistry applications of carbamates (A. Becker & W. Heizler, 1971).
Pharmaceutical Intermediates
Carbamates are significant in the synthesis of pharmaceutical intermediates, such as the production of anticoagulant drugs. For example, x-ray powder diffraction data for a carbamate compound underscore its role as an intermediate in anticoagulant synthesis (Qing Wang et al., 2017).
Organic Light-Emitting Diodes (OLEDs)
In the realm of materials science, carbamate compounds have been explored for their potential in improving the performance of organic light-emitting diodes (OLEDs), demonstrating the versatility of carbamates beyond purely pharmaceutical or chemical synthesis applications (Yi Jin et al., 2014).
Propiedades
IUPAC Name |
phenyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-14-10-11-15(13-17(14)21-12-6-5-9-18(21)22)20-19(23)24-16-7-3-2-4-8-16/h2-4,7-8,10-11,13H,5-6,9,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDXLDYHGNRKOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OC2=CC=CC=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

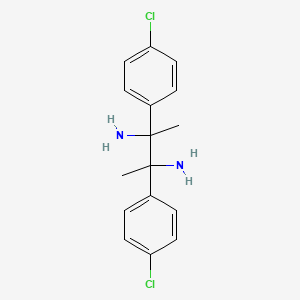

![2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2818110.png)

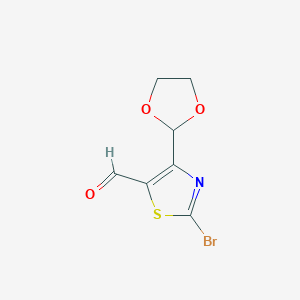
![4-(6-Methyl-imidazo[2,1-b]thiazol-5-yl)-thiazol-2-ylamine](/img/structure/B2818113.png)
![N-[1-(2-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/no-structure.png)
![3-(1,3-Benzoxazol-2-ylsulfanyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2818115.png)


